molecular formula C11H14N2O3 B8293161 4-(Aminoacetyl-methyl-amino)-benzoic acid methyl ester

4-(Aminoacetyl-methyl-amino)-benzoic acid methyl ester

Cat. No. B8293161
M. Wt: 222.24 g/mol
InChI Key: QJSPYBPBUDKDOA-UHFFFAOYSA-N
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Patent
US06541638B2

Procedure details

BOC-glycine and methyl-4-methylaminobenzoate according to 1.2., followed by BOC-cleavage 3.1. to give 4-(Aminoacetyl-methyl-amino)-benzoic acid methyl ester as an orange gum (Rf 0.1 CH2Cl2:MeOH 9:1), MS: 222 (MH+).
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BOC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][C:10](O)=[O:11])(OC(C)(C)C)=O.[CH3:13][O:14][C:15](=[O:24])[C:16]1[CH:21]=[CH:20][C:19]([NH:22][CH3:23])=[CH:18][CH:17]=1>C(Cl)Cl.CO>[CH3:13][O:14][C:15](=[O:24])[C:16]1[CH:21]=[CH:20][C:19]([N:22]([C:10](=[O:11])[CH2:9][NH2:8])[CH3:23])=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC)=O
Step Four
Name
BOC
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)N(C)C(CN)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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